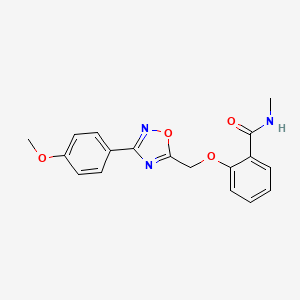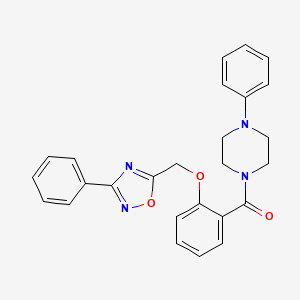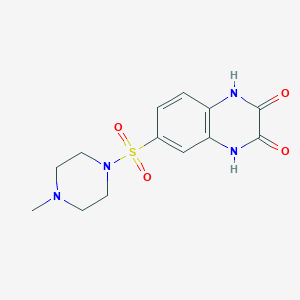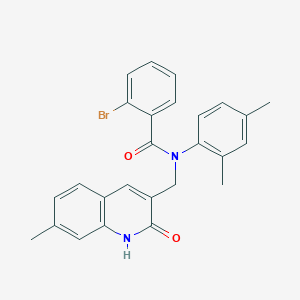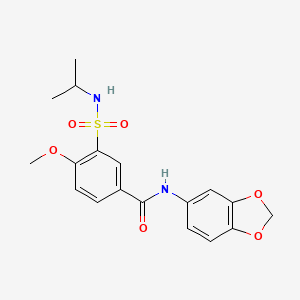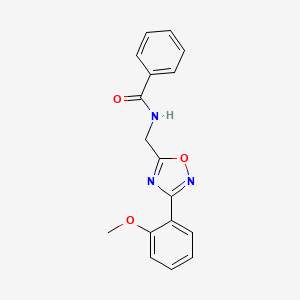
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MOB is a derivative of oxadiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory genes, suggesting its potential as an anti-inflammatory agent. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to modulate the activity of voltage-gated calcium channels, which play a critical role in neurotransmitter release and neuronal excitability, indicating its potential as a modulator of neuronal activity.
Biochemical and Physiological Effects:
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have diverse biochemical and physiological effects, depending on the dose and route of administration. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to increase the levels of glutathione, a potent antioxidant, in rat liver, indicating its potential as an antioxidant agent. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to reduce the levels of reactive oxygen species in human endothelial cells, suggesting its potential as a protective agent against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages for lab experiments, such as its ease of synthesis, high purity, and diverse biological activities. However, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Furthermore, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has not been extensively studied for its toxicity and safety profile, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the research on N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, including the following:
1. Investigation of the structure-activity relationship of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives for the design and synthesis of new compounds with diverse biological activities.
2. Evaluation of the pharmacokinetics and toxicity of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in preclinical models to assess its potential for clinical applications.
3. Investigation of the molecular targets and signaling pathways involved in the mechanism of action of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide to elucidate its mode of action.
4. Exploration of the potential applications of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in other scientific fields, such as materials science and environmental science.
5. Development of novel drug delivery systems for N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide to enhance its bioavailability and therapeutic efficacy.
In conclusion, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a promising chemical compound that has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. The synthesis of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is relatively straightforward, and its diverse biological activities make it an attractive scaffold for the design and synthesis of new compounds. However, further research is needed to fully understand the mechanism of action and potential applications of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Méthodes De Synthèse
The synthesis of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-methoxybenzohydrazide with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The yield of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is typically around 50-60%, and the purity can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied as a potential lead compound for the development of new drugs with anti-inflammatory and analgesic activities. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to have potent analgesic effects in a mouse model of neuropathic pain, indicating its potential as a novel analgesic drug.
In drug discovery, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been investigated as a potential scaffold for the design and synthesis of new compounds with diverse biological activities. In one study, a series of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, and some of the compounds showed promising activity, indicating the potential of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide as a scaffold for anticancer drug discovery.
In neuroscience, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential as a modulator of neuronal activity and neurotransmitter release. In one study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was found to increase the release of dopamine and serotonin in rat brain slices, suggesting its potential as a modulator of neurotransmitter systems. In another study, N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide was shown to enhance the activity of GABAergic neurons in the hippocampus, indicating its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-15(23-20-16)11-18-17(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCXOWDQVGXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

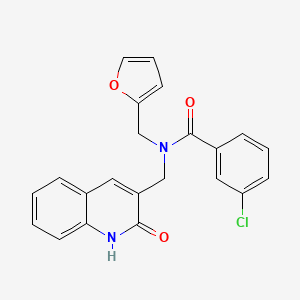
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
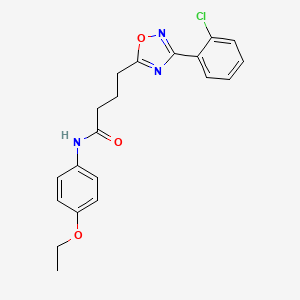
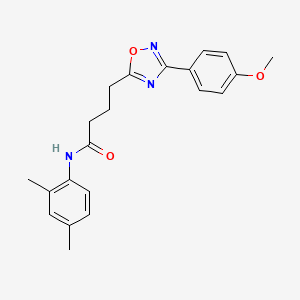
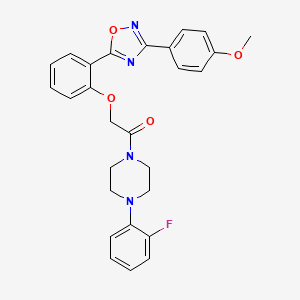

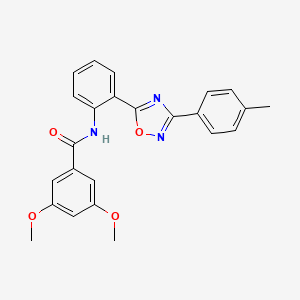
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
